methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether
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Overview
Description
Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether is a chemical compound that features a triazole ring, which is known for its wide range of applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often include the use of solvents like acetonitrile (MeCN) and catalysts such as copper(I) oxide (Cu2O) in the absence of any ligand .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. The use of continuous flow reactors and environmentally benign solvents can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The sulfonyl group can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.
1-Methyl-1H-1,2,4-triazole: Used in various chemical syntheses.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: Studied for its biological activities.
Uniqueness
Methyl 4-methyl-2-(1H-1,2,4-triazol-1-ylsulfonyl)phenyl ether is unique due to the combination of the triazole ring with the sulfonyl and ether groups, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H11N3O3S |
---|---|
Molecular Weight |
253.28 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3O3S/c1-8-3-4-9(16-2)10(5-8)17(14,15)13-7-11-6-12-13/h3-7H,1-2H3 |
InChI Key |
SWKBITYSVCDJLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC=N2 |
Origin of Product |
United States |
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